N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential bioactive properties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the use of microwave-assisted chemical processes, which have been shown to be efficient and effective . The reaction often begins with the preparation of intermediate compounds, such as p-methoxyphenylamidine, which undergoes intramolecular cyclization to form the desired pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells . Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a competitive inhibitor of certain enzymes, such as protein kinases, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives, such as 4-aminopyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxyphenyl group. This unique structure contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N5O |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
HTFORVODJOZKSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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